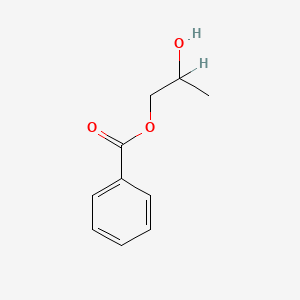

2-Hydroxypropyl benzoate

CAS No.: 37086-84-3

Cat. No.: VC3764030

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37086-84-3 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-hydroxypropyl benzoate |

| Standard InChI | InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |

| Standard InChI Key | SCYRDAWUOAHQIE-UHFFFAOYSA-N |

| SMILES | CC(COC(=O)C1=CC=CC=C1)O |

| Canonical SMILES | CC(COC(=O)C1=CC=CC=C1)O |

Introduction

Chemical Structure and Properties

2-Hydroxypropyl benzoate is characterized by its unique structural features that combine an aromatic benzoate group with a hydroxylated propyl chain. The molecular formula of this compound is C10H12O3 with a molecular weight of 180.2 g/mol. The structure consists of a benzoyl group connected via an ester linkage to a 2-hydroxypropyl moiety.

Structural Details

The compound features three oxygen atoms: one as part of the hydroxyl group on the propyl chain, and two within the ester functional group. The specific IUPAC nomenclature differs based on the stereochemistry:

-

(R)-enantiomer: [(2R)-2-hydroxypropyl] benzoate

-

(S)-enantiomer: [(2S)-2-hydroxypropyl] benzoate

The molecule's chiral center at the second carbon of the propyl chain results in these two enantiomeric forms, which may exhibit different biological activities due to their distinct three-dimensional arrangements. This stereochemistry is a crucial factor in understanding the compound's interactions with biological systems, particularly with enzymes and receptors that often display stereospecificity.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Hydroxypropyl Benzoate

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| Physical State | Liquid or crystalline solid (depending on purity and conditions) |

| Functional Groups | Ester, secondary alcohol |

| InChI | InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |

| Solubility | Moderate solubility in organic solvents; limited water solubility |

The presence of both hydrophilic (hydroxyl) and hydrophobic (aromatic ring) regions in the molecule contributes to its amphiphilic nature. This characteristic influences its solubility profile and potential applications in various formulations. The hydroxyl group can participate in hydrogen bonding, potentially enhancing interactions with biological macromolecules and affecting the compound's reactivity.

Synthesis Methods

The synthesis of 2-hydroxypropyl benzoate can be accomplished through several chemical routes, with the choice of method often depending on the desired stereochemical outcome and scale of production.

General Synthesis Approaches

The primary synthetic route for 2-hydroxypropyl benzoate involves the esterification of benzoic acid with 2-hydroxypropanol (propylene glycol). This reaction is typically facilitated by the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion.

Another common approach involves the reaction of benzoic acid with 2-methyloxirane (propylene oxide) in the presence of a catalyst such as tert-butyl ammonium bromide (TBAB) in anhydrous acetonitrile. This method yields the compound with high purity and good yield. The nucleophilic attack of the carboxylate anion on the epoxide ring results in ring-opening and formation of the desired ester.

Stereoselective Synthesis

For the production of enantiomerically pure forms of 2-hydroxypropyl benzoate, more sophisticated methods are required:

-

Starting with enantiomerically pure propylene glycol or propylene oxide

-

Employing asymmetric synthesis techniques

-

Using enzymatic resolution methods to separate racemic mixtures

-

Applying chiral catalysts to control the stereochemical outcome of the reaction

These stereoselective approaches are crucial when the compound is intended for applications where the specific enantiomer is important, such as in pharmaceutical development or biological research. The different spatial arrangements of atoms in the (R) and (S) enantiomers can significantly impact their biological activities and interactions with chiral biological targets.

Biological and Chemical Applications

2-Hydroxypropyl benzoate has diverse applications across multiple fields, with its unique structural features contributing to its utility in various contexts.

Pharmaceutical Applications

The compound may exhibit biological activities relevant to enzyme-catalyzed reactions and metabolic pathways. Research suggests potential roles in:

-

Serving as a substrate or inhibitor in enzymatic reactions

-

Contributing to metabolic processes

-

Functioning as a building block for more complex pharmaceutical compounds

The chiral nature of 2-hydroxypropyl benzoate makes it particularly interesting in pharmaceutical research, as different enantiomers often exhibit varying degrees of biological activity, with one form typically being more potent or specific than the other.

Antimicrobial Properties

Some research indicates that 2-hydroxypropyl benzoate may possess antimicrobial activity, particularly against Gram-positive bacteria . This property aligns with the known antimicrobial characteristics of many benzoate derivatives, making the compound potentially valuable in preservative formulations or antimicrobial applications.

Industrial and Chemical Applications

The compound's unique functional group combination makes it suitable for various industrial applications:

-

As an intermediate in organic synthesis

-

In polymer chemistry, potentially as a monomer for polyesterification

-

As a flavoring or fragrance component in consumer products

-

In specialized coating formulations where its hydroxyl functionality can participate in crosslinking reactions

The reactivity of the hydroxyl group adjacent to the ester functionality enhances potential for hydrogen bonding and other interactions compared to simpler benzoate esters, which may be advantageous in certain formulations where such properties are desired.

| Compound | Oral LD50 (mg/kg) | Species | Dermal LD50 (mg/kg) | Species |

|---|---|---|---|---|

| Methyl benzoate | 1350-3500 | Rat | >2000 | Rabbit |

| Ethyl benzoate | 2100-6480 | Rat | Data not available | - |

| Butyl benzoate | 5140 | Rat (female) | 5000 (non-lethal) | Rabbit |

| Isopropyl benzoate | 3730 | Rat | 20 | Rabbit |

Data source: Safety Assessment of Alkyl Benzoates as Used in Cosmetics

Given the structural similarities, 2-hydroxypropyl benzoate might be expected to have a toxicity profile somewhat comparable to these related compounds, though the presence of the hydroxyl group could alter its toxicokinetics and metabolism.

Cytotoxicity and Cellular Effects

Research on various benzoate esters has shown concentration-dependent cytotoxic effects. For example:

-

Methyl benzoate was cytotoxic to lung fibroblasts at 25 mmol/L

-

Ethyl benzoate showed cytotoxicity to Hep-2 cells at 289 mg/L

These findings suggest that 2-hydroxypropyl benzoate may also exhibit some degree of cytotoxicity at high concentrations, though specific studies would be needed to confirm this and determine the exact thresholds.

Regulatory Considerations

Research Findings and Current Studies

Current research on 2-hydroxypropyl benzoate explores its chemical properties, biological activities, and potential applications in various fields.

Structure-Activity Relationships

Studies on chiral compounds like 2-hydroxypropyl benzoate highlight the importance of stereochemistry in determining biological activity. Research suggests that the (S) and (R) enantiomers may exhibit different interactions with biological targets, influencing their efficacy and specificity in therapeutic applications. This stereoselectivity is particularly relevant when considering the compound's potential use in pharmaceutical development or as a substrate in enzymatic reactions.

Reaction Chemistry

The presence of the hydroxyl group in 2-hydroxypropyl benzoate creates opportunities for further derivatization and modification. Researchers have investigated reactions such as:

-

Acylation of the hydroxyl group to create more complex esters

-

Oxidation to yield ketone derivatives

-

Dehydration reactions to form unsaturated compounds

-

Use as a building block in the synthesis of more complex molecules

These chemical transformations expand the potential utility of 2-hydroxypropyl benzoate as a versatile intermediate in organic synthesis and molecular design.

Comparative Studies

Research comparing different esters of benzoic acid, including 2-hydroxypropyl benzoate, has provided insights into structure-property relationships. These studies examine how structural modifications affect properties such as:

-

Solubility profiles in various solvents

-

Stability under different environmental conditions

-

Reactivity patterns in chemical transformations

-

Biological activities and interactions with target systems

Such comparative analyses contribute to the fundamental understanding of how molecular structure influences chemical and biological behavior, guiding the design of compounds with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume